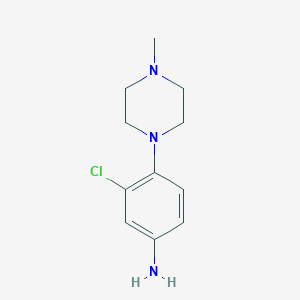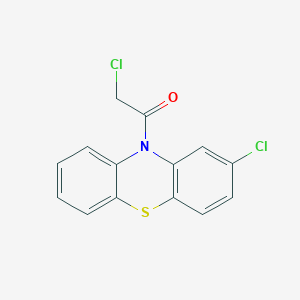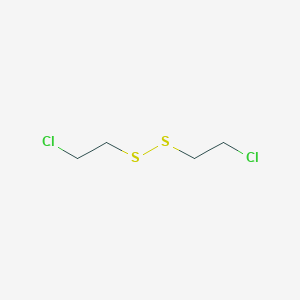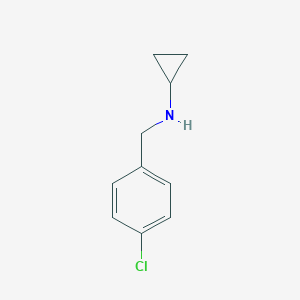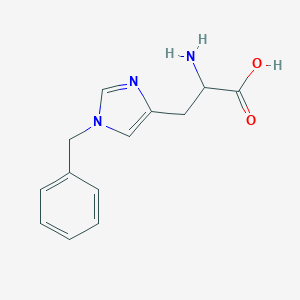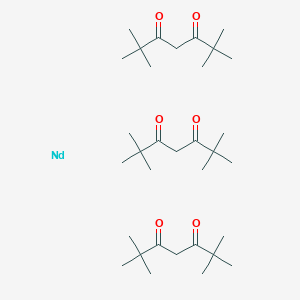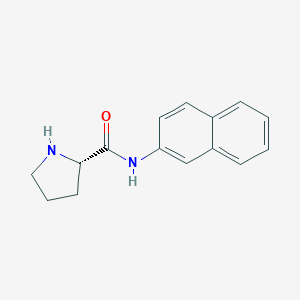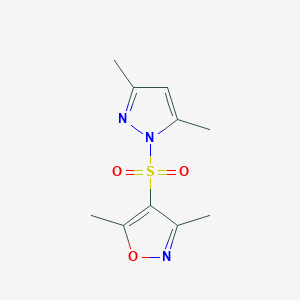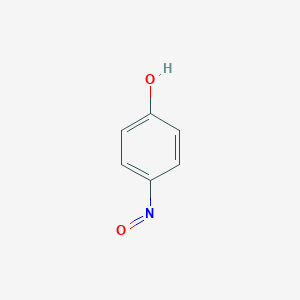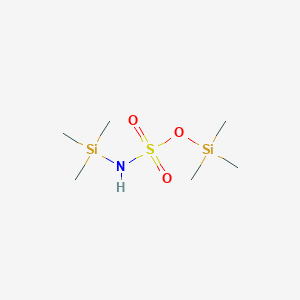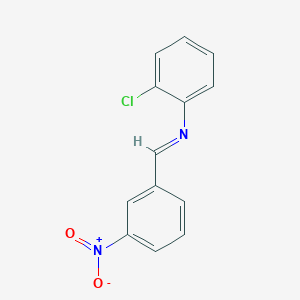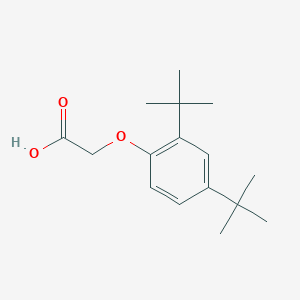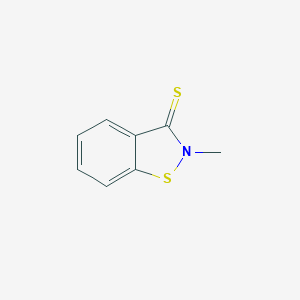![molecular formula C12H22S2 B095001 1,4-Dithiaspiro[4.9]tetradecane CAS No. 184-39-4](/img/structure/B95001.png)
1,4-Dithiaspiro[4.9]tetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dithiaspiro[4.9]tetradecane, also known as DTSD, is a sulfur-containing compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. DTSD is a bicyclic compound consisting of two spirocyclic rings that are bridged by a sulfur atom. This compound has been shown to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Applications De Recherche Scientifique
1,4-Dithiaspiro[4.9]tetradecane has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 1,4-Dithiaspiro[4.9]tetradecane is in the field of medicine, where it has been shown to exhibit antimicrobial, antifungal, and anticancer properties. 1,4-Dithiaspiro[4.9]tetradecane has also been investigated for its potential use as a catalyst in organic synthesis reactions, as well as for its ability to act as a chiral selector in chromatography.
Mécanisme D'action
The mechanism of action of 1,4-Dithiaspiro[4.9]tetradecane is not fully understood, but it is believed to involve the interaction of the sulfur atom in the spirocyclic ring with various biological targets. 1,4-Dithiaspiro[4.9]tetradecane has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by disrupting their cell membranes. 1,4-Dithiaspiro[4.9]tetradecane has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Effets Biochimiques Et Physiologiques
1,4-Dithiaspiro[4.9]tetradecane has been shown to exhibit various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways. 1,4-Dithiaspiro[4.9]tetradecane has also been shown to exhibit antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Dithiaspiro[4.9]tetradecane has several advantages as a research tool, including its unique chemical structure and potential applications in various fields. However, there are also some limitations to using 1,4-Dithiaspiro[4.9]tetradecane in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1,4-Dithiaspiro[4.9]tetradecane, including the development of more efficient synthesis methods, the investigation of its potential applications in medicine and organic synthesis, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of 1,4-Dithiaspiro[4.9]tetradecane at various concentrations and to identify any potential side effects.
Méthodes De Synthèse
1,4-Dithiaspiro[4.9]tetradecane can be synthesized through a multistep process involving the reaction of various starting materials, including 1,4-dichlorobutane, thiourea, and sodium hydroxide. The synthesis of 1,4-Dithiaspiro[4.9]tetradecane involves the formation of a spirocyclic intermediate, which is then cyclized to form the final product. This reaction is typically carried out under reflux conditions, and the yield of 1,4-Dithiaspiro[4.9]tetradecane can be improved by using a higher concentration of reactants and optimizing reaction conditions.
Propriétés
Numéro CAS |
184-39-4 |
|---|---|
Nom du produit |
1,4-Dithiaspiro[4.9]tetradecane |
Formule moléculaire |
C12H22S2 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
1,4-dithiaspiro[4.9]tetradecane |
InChI |
InChI=1S/C12H22S2/c1-2-4-6-8-12(9-7-5-3-1)13-10-11-14-12/h1-11H2 |
Clé InChI |
HAAFGMKDCYFLNR-UHFFFAOYSA-N |
SMILES |
C1CCCCC2(CCCC1)SCCS2 |
SMILES canonique |
C1CCCCC2(CCCC1)SCCS2 |
Synonymes |
1,4-Dithiaspiro[4.9]tetradecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



